molecular formula C20H20N2O4 B10998328 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Cat. No.: B10998328
M. Wt: 352.4 g/mol
InChI Key: UGUOYDPNGJUPHX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole carboxamides. This compound is characterized by its complex structure, which includes a benzodioxin ring, an indole core, and a methoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzodioxin Ring: The benzodioxin ring can be introduced via a cyclization reaction involving catechol derivatives and appropriate dihalides under basic conditions.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl halides in the presence of a strong base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-indole-4-carboxamide: Lacks the methoxyethyl side chain.

    1-(2-methoxyethyl)-1H-indole-4-carboxamide: Lacks the benzodioxin ring.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-indole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is unique due to the combination of its structural features. The presence of both the benzodioxin ring and the methoxyethyl side chain imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)indole-4-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-24-10-9-22-8-7-15-16(3-2-4-17(15)22)20(23)21-14-5-6-18-19(13-14)26-12-11-25-18/h2-8,13H,9-12H2,1H3,(H,21,23)

InChI Key

UGUOYDPNGJUPHX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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